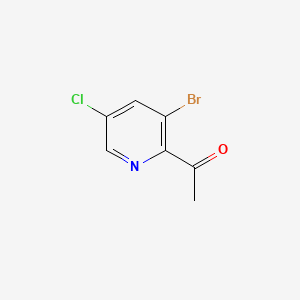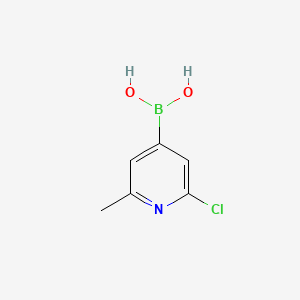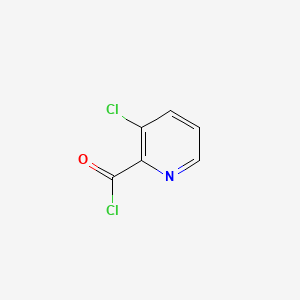
3-Chloropyridine-2-carbonyl chloride
Overview
Description
3-Chloropyridine-2-carbonyl chloride, also known as 2-Chloronicotinoyl chloride, is a halogenated heterocycle . It has the empirical formula C6H3Cl2NO and a molecular weight of 176.00 . It is mainly used as an intermediate in many chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-Chloropyridine-2-carbonyl chloride can be represented by the SMILES stringClC(=O)c1cccnc1Cl . The InChI key is RXTRRIFWCJEMEL-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloropyridine-2-carbonyl chloride are not detailed in the search results, chloropyridines are generally used as intermediates in many chemical reactions . They can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
3-Chloropyridine-2-carbonyl chloride is a solid with a melting point of 39-44 °C (lit.) . It has a flash point of 113 °C (closed cup) .Scientific Research Applications
Synthesis of Novel Compounds
3-Chloropyridine-2-carbonyl chloride is pivotal in synthesizing novel organic compounds, showcasing its utility in developing new chemical entities with potential applications in agriculture, pharmaceuticals, and materials science. For instance, it has been used to synthesize novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds, indicating its role in creating new molecules with specific functional properties (Yang Yun-shang, 2011). Similarly, its application extends to the synthesis of fungicidal and insecticidal agents, where derivatives of 3-chloropyridine-2-carbonyl chloride exhibit biological activities, demonstrating its importance in agrochemical research (Hongwei Zhu et al., 2014).
Photocatalytic Degradation Studies
The role of 3-chloropyridine-2-carbonyl chloride extends into environmental science, particularly in the study of photocatalytic degradation mechanisms. Research on its degradation product, 3,5,6-trichloro-2-pyridinol, under photolytic conditions provides insight into the photocatalytic processes, important for understanding pollutant degradation in water treatment technologies (Romina Žabar et al., 2016). This highlights its indirect application in environmental remediation through the study of its degradation pathways.
Material Science and Catalysis
In material science, 3-chloropyridine-2-carbonyl chloride is instrumental in the development of novel materials and catalysts. It is used in synthesizing phosphorus-substituted pyridine-2-carboxylic acid anilides, which form complexes with transition metals, showcasing its utility in creating materials with potential applications in catalysis and organometallic chemistry (D. V. Aleksanyan et al., 2014). Additionally, its derivatives are explored in cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, contributing to the field of photophysics and the development of new emitters in solution at room temperature (F. S. Mancilha et al., 2011).
Safety And Hazards
3-Chloropyridine-2-carbonyl chloride is classified as a Skin Corrosion/Irritation Category 1B substance . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-chloropyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-2-1-3-9-5(4)6(8)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFLZRNJFHWOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664647 | |
| Record name | 3-Chloropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyridine-2-carbonyl chloride | |
CAS RN |
128073-02-9 | |
| Record name | 3-Chloro-2-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


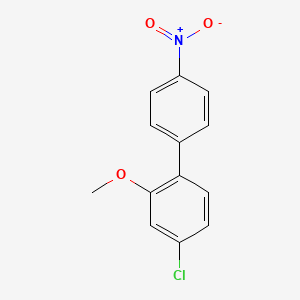
![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)
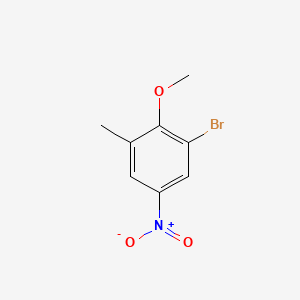
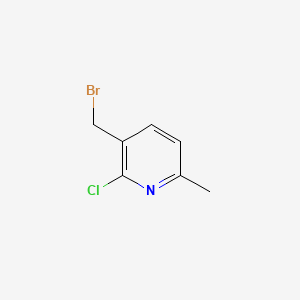
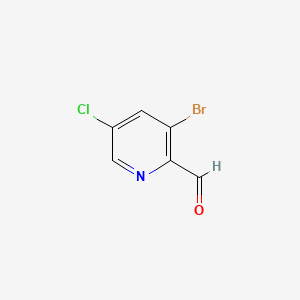
![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)
![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)
